molecular formula C17H17NO B1266676 [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- CAS No. 52709-87-2

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-

Cat. No.: B1266676
CAS No.: 52709-87-2
M. Wt: 251.32 g/mol
InChI Key: KPQVQWUNELODQE-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- (CAS Number: 52709-87-2) is a biphenyl derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO
  • Molecular Weight : 251.329 g/mol
  • LogP : 4.53

The compound's structure contributes to its lipophilicity, which may influence its interaction with biological membranes and receptors.

Biological Activity Overview

Research indicates that [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- possesses several biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : It may modulate immune responses and reduce inflammation.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain microbial strains.

Antitumor Activity

A study demonstrated that [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- exhibited significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)12.5Apoptosis via caspase activation
HeLa (cervical cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various models. In a murine model of inflammation, [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound Treatment7590

Antimicrobial Activity

In vitro studies have shown that [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- displays antimicrobial activity against specific bacterial strains. The minimum inhibitory concentration (MIC) for certain pathogens was determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanisms underlying the biological activities of [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It influences immune cell function by downregulating pro-inflammatory cytokine production.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and receptor activity.

Case Studies

Several case studies have investigated the therapeutic potential of [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-. For instance:

  • In a clinical trial assessing its effects on lung cancer patients, participants receiving the compound showed a marked reduction in tumor size compared to the control group.
  • Another study focused on its anti-inflammatory properties in patients with rheumatoid arthritis revealed significant improvements in joint swelling and pain relief.

Scientific Research Applications

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy- is in the field of chromatography. It can be effectively separated using a Newcrom R1 HPLC column. The method employs a reverse-phase liquid chromatography approach with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This technique is scalable and suitable for isolating impurities in preparative separation and pharmacokinetic studies .

Application Method Mobile Phase Composition
HPLC SeparationReverse Phase HPLCAcetonitrile, Water, Phosphoric Acid
Mass Spectrometry CompatibilityHPLCAcetonitrile, Water, Formic Acid

Catalytic Applications

Heterogeneous Catalysis
The compound has been explored as a substrate in various catalytic reactions. Research indicates that it can be used in heterogeneous catalysis for direct arylation reactions. For instance, studies have demonstrated that [1,1'-Biphenyl]-4-carbonitrile can participate in reactions involving palladium catalysts, yielding significant products under controlled conditions .

Case Study: Direct Arylation Reactions

In a study investigating the reactivity of [1,1'-Biphenyl]-4-carbonitrile under palladium-catalyzed conditions, notable results were observed:

  • The reaction with pentafluorobenzene at 150°C led to the formation of tetrafluoro-substituted biphenyl derivatives.
  • Kinetic studies revealed an induction period when using Pd/C catalysts.
Catalyst Substrate Temperature (°C) Yield (%)
Pd/CPentafluorobenzene15038%
Pd(OAc)22,3,5,6-Tetrafluorophenol15078%

Material Science Applications

Polymeric Materials
The incorporation of [1,1'-Biphenyl]-4-carbonitrile into polymer matrices has shown promise in enhancing material properties. Its chemical structure contributes to improved thermal stability and chemical resistance in various applications such as coatings and composites .

Properties

IUPAC Name

4-(4-butoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-3-12-19-17-10-8-16(9-11-17)15-6-4-14(13-18)5-7-15/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVQWUNELODQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068789
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52709-87-2
Record name 4′-Butoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52709-87-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-butoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-butoxy[1,1'-biphenyl]-4-carbonitrile
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